molecular formula C9H12O2 B3425479 1-(Furan-2-yl)-2,2-dimethylpropan-1-one CAS No. 4208-54-2

1-(Furan-2-yl)-2,2-dimethylpropan-1-one

Cat. No. B3425479
CAS RN: 4208-54-2
M. Wt: 152.19 g/mol
InChI Key: KUMBYTKNBWARAD-UHFFFAOYSA-N
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Description

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom . Chemical compounds containing such rings are also referred to as furans .


Synthesis Analysis

The synthesis of furan derivatives often involves reactions with other organic compounds . For example, one method for the formation of enantiopure 1-(2-furanyl)-1,2-ethanediol requires substituted or non-substituted 2-vinylfuran .


Molecular Structure Analysis

Furan derivatives have been characterized using various spectroscopic techniques, including FT-IR, FT-Raman, UV–vis, and NMR . These techniques can provide detailed information about the molecular structure and vibrational properties of the compounds .


Chemical Reactions Analysis

Furan platform chemicals (FPCs) can participate in a variety of reactions . This perspective looks at the types of reactions applicable to FPCs and a variety of methods for the synthesis of chiral furans .


Physical And Chemical Properties Analysis

Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature . It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .

Scientific Research Applications

1. Synthesis and Stereochemistry in Polyketide Spiroketal Formation

1-(Furan-2-yl)-2,2-dimethylpropan-1-one and related furan compounds have been utilized in the synthesis of complex polyketide spiroketals. In a study by Meilert, Pettit, and Vogel (2004), 2,2'-methylenebis[furan] was converted to various spiroketals with high stereo- and enantioselectivity. These spiroketals demonstrated potential in cancer cell growth inhibition, showcasing the compound's utility in the synthesis of bioactive molecules (Meilert, Pettit, & Vogel, 2004).

2. Photophysical Properties and Sensor Applications

The photophysical properties of furan derivatives have been extensively studied, with some compounds showing potential as metal ion sensors. Kumar, Kumawat, Gupta, and Sharma (2015) investigated 2-(alkylamino)-3-aryl-6,7-dihydrobenzofuran-4(5H)-ones, derived from furan compounds, which exhibited color changes in the presence of aluminum(III) ions. This indicates their utility as visual sensors for metal detection (Kumar, Kumawat, Gupta, & Sharma, 2015).

3. Synthesis of Heterocyclic Compounds

Furan derivatives are also pivotal in synthesizing heterocyclic compounds with potential pharmaceutical applications. Nagarajan, Ka, and Lee (2001) demonstrated the synthesis of meso-dialkylporphyrinogen-like mixed cyclic oligomers containing furans, pyrroles, and thiophenes. This research highlights the compound's role in creating complex molecules with potential medicinal applications (Nagarajan, Ka, & Lee, 2001).

4. Biological Activity and Structure Analysis

The biological activity and structural analysis of furan derivatives are crucial in medicinal chemistry. A study by Hu Jingqian et al. (2016) on a furan compound showed moderate herbicicidal and fungicidal activities, underlining the potential of furan derivatives in agricultural applications. The crystal structure analysis provided insights into the molecular interactions contributing to these biological activities (Hu Jingqian et al., 2016).

5. Flavor and Aroma Contributions in Foods

Furan derivatives are known to significantly contribute to the flavor and aroma of various foods. Zabetakis, Gramshaw, and Robinson (1999) reviewed the analytical and organic methods applied to the analysis, synthesis, and biosynthesis of dimethyl-4-hydroxy-2H-furan-3-one and its derivatives. These compounds are key flavor constituents in many fruits and baked foods, underscoring the importance of furan derivatives in the food industry (Zabetakis, Gramshaw, & Robinson, 1999).

6. Cycloaddition Reactions and Photophysical Studies

Furan derivatives are used in various cycloaddition reactions and photophysical studies. Kowalewski and Margaretha (1992) explored the irradiation of dimethyl-2,3-dihydro-4H-thiin-4-one in furan, leading to the formation of cycloadducts with potential applications in material science and organic synthesis (Kowalewski & Margaretha, 1992).

7. Photochromic Properties and Organic Synthesis

The study of photochromic properties of furan derivatives has implications in organic synthesis and material science. Aiken et al. (2014) synthesized 5-hydroxy substituted naphthofurans and naphthothiazoles, leading to photochromic benzochromenes. These compounds have potential uses in designing materials that change color under different light conditions (Aiken et al., 2014).

8. Antimalarial Potential

Furan derivatives have been explored for their antimalarial potential. Krake et al. (2017) identified furan-based compounds as modest inhibitors of Plasmodium falciparum, highlighting the role of these derivatives in developing new antimalarial agents (Krake et al., 2017).

Safety And Hazards

Furan and its derivatives can be toxic and may be carcinogenic in humans . Therefore, appropriate safety measures should be taken when handling these compounds .

Future Directions

Furan platform chemicals have a wide range of potential applications beyond fuels and plastics . They can be economically synthesized from biomass, offering a sustainable alternative to traditional petroleum-based chemicals .

properties

IUPAC Name

1-(furan-2-yl)-2,2-dimethylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-9(2,3)8(10)7-5-4-6-11-7/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUMBYTKNBWARAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001281768
Record name 1-(2-Furanyl)-2,2-dimethyl-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001281768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Furan-2-yl)-2,2-dimethylpropan-1-one

CAS RN

4208-54-2
Record name 1-(2-Furanyl)-2,2-dimethyl-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4208-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Furanyl)-2,2-dimethyl-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001281768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
AS Demir, O Sesenoglu, D Uelkue… - helvetica chimica …, 2003 - Wiley Online Library
A new enantioselective synthesis of furan‐2‐yl amines and amino acids is described, in which the key step is the oxazaborolidine‐catalyzed enantioselective reduction of O‐benzyl (E)‐ …
Number of citations: 46 onlinelibrary.wiley.com
XE Duan, B Yuan, R Li, A Vignesh… - Applied …, 2020 - Wiley Online Library
Mononuclear zirconium complex 3a of the molecular identity [Zr[η 2 ‐(C 4 H 3 O)C (Et) = NNPh]Cl 3 (THF) 2 ], dinuclear zirconium complexes 3b [{Zr[η 2 ‐(C 4 H 3 O)C(i‐Pr) = NNPh] 2 } …
Number of citations: 6 onlinelibrary.wiley.com
W Luo, Y Yang, B Liu, B Yin - The Journal of Organic Chemistry, 2020 - ACS Publications
A protocol for FeCl 2 -catalyzed oxidative decarbonylative α-alkylation of acyl furans using alkyl aldehydes as the alkylating agents has been developed. This protocol affords α-alkyl-α-…
Number of citations: 7 pubs.acs.org
M Opietnik, A Jungbauer, K Mereiter… - Current Organic …, 2012 - ingentaconnect.com
Many bioactive compounds contain 2-furanoyl moieties. Classical Friedel-Crafts acylation conditions fail completely in the case of the sensitive and polymerization-prone furan, or give …
Number of citations: 5 www.ingentaconnect.com
井卓也
Number of citations: 0

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